Disodium nickel ethylenediaminetetraacetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nickel(II) complexes, including those involving ethylenediaminetetraacetic acid, often involves reacting nickel salts with EDTA under specific conditions. For instance, the reaction of Ni(oxen), NiCl2, and the disodium salt of EDTA in a molar ratio of 1:1:1 can yield trinuclear complexes, highlighting the versatility of nickel-EDTA chemistry (Chen et al., 1998).

Molecular Structure Analysis

Nickel(II) complexes with EDTA can exhibit diverse structural motifs. The trinuclear complex mentioned above demonstrates a curved metal arrangement, with the central nickel atom adopting a distorted octahedral geometry and the side atoms a square-planar environment, indicating the complex structural dynamics of nickel-EDTA interactions (Chen et al., 1998).

Chemical Reactions and Properties

Nickel-EDTA complexes are known for their stability and reactivity in various chemical contexts. For example, the introduction of oxygen vacancies in Cu-doped Fe3O4@γ-Al2O3 catalysts can enhance the decomposition of Nickel(Ⅱ)-EDTA in Fenton-like reactions, illustrating the complex's reactivity and potential for environmental remediation applications (Xie et al., 2019).

Physical Properties Analysis

The physical properties of nickel-EDTA complexes can be influenced by the method of synthesis and the presence of capping agents. For instance, the synthesis of EDTA-capped nickel oxide nanoparticles through coprecipitation methods results in particles with distinct optical and magnetic properties, underscoring the importance of synthesis conditions on the physical characteristics of the complex (Rahal et al., 2017).

Chemical Properties Analysis

The chemical behavior of nickel-EDTA complexes is significantly determined by their chelating ability and stability. This chelating nature makes them highly effective in applications such as wastewater treatment, where they can bind and remove metal ions from solutions, demonstrating the compound's utility in environmental cleanup efforts (Yan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Metal Chelation and Toxicology

Disodium ethylenediaminetetraacetic acid (Na2EDTA) has been extensively used as a cation chelator, primarily for the induction of hypocalcemia in animals as a model for studying diseases such as milk fever. This compound binds metal ions, thereby affecting their bioavailability and toxicity. However, its application requires caution due to potential acute toxicity at routinely used doses and rates of administration, as evidenced in dairy cows where consecutive infusions led to fatalities (Liesegang et al., 1999). It is emphasized that standardization of experimental conditions can greatly improve the comparability of results obtained in EDTA infusion studies (Jørgensen et al., 1999).

Inhibition of Gastric Secretion

A significant reduction in both the volume and acidity of gastric secretion was observed in patients administered with disodium EDTA. This effect recommends the compound for reducing the morbidity of aspiration pneumonia, especially in anaesthesia practice, showcasing its potential in medical applications (Cardan et al., 1986).

Impact on Metal Mobility and Primary Production

The use of EDTA in industries such as the pulp industry has been shown to significantly increase the solubility of various metals, affecting their mobility and the ecological consequences for organisms in the environment. This compound also demonstrated a capability to stimulate the growth of certain algal species, possibly due to the increased availability of essential metals like iron, zinc, and copper (Eklund et al., 2002).

Role in Modulating Biological Responses

EDTA has been implicated in modulating various biological responses. For instance, the administration of nickel along with EDTA resulted in enhanced hepatic lipid peroxidation and changes in levels of glutathione and iron in rats, suggesting the involvement of hydroxyl radicals in these processes. This insight has implications for understanding the mechanisms of nickel-induced enhancement of lipid peroxidation and its potential role in carcinogenesis (Athar et al., 1987).

Safety And Hazards

Zukünftige Richtungen

Ethylenediaminetetraacetic acid (EDTA) is increasingly used to improve heavy metal mobility and bioavailability in soil for phytoremediation . The results broadly demonstrate the effectiveness of nitrogen–phosphorus–potassium fertilizer in compensating for the potentially negative effects of ethylenediaminetetraacetic acid on soil properties during phytoremediation .

Eigenschaften

IUPAC Name |

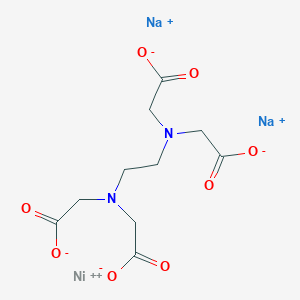

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBXSTDXJGPLRC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2Na2NiO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium nickel ethylenediaminetetraacetic acid | |

CAS RN |

15708-55-1, 11079-07-5 | |

| Record name | Disodium nickel EDTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015708551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediaminetetraacetic Acid Disodium Nickel(II) Salt Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)